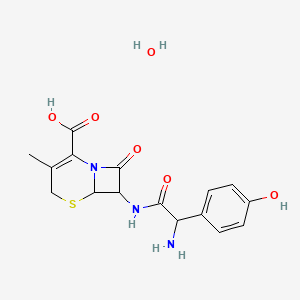

BL-S 578 (hydrate)

Description

BL-S 578 (hydrate), also known as Cefadroxil monohydrate (CAS No. 66592-87-8), is a first-generation cephalosporin antibiotic with the molecular formula $ \text{C}{16}\text{H}{19}\text{N}{3}\text{O}{6}\text{S} $ and a molecular weight of 381.40 g/mol . It exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, and moderate activity against some Gram-negative pathogens .

Properties

IUPAC Name |

7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S.H2O/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFNMSULHIODTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cefadroxil hydrate is synthesized through a series of chemical reactions involving the formation of the β-lactam ring, which is crucial for its antibacterial activity. The synthesis typically involves the condensation of 7-aminocephalosporanic acid (7-ACA) with a suitable side chain precursor under controlled conditions .

Industrial Production Methods

Industrial production of Cefadroxil hydrate involves large-scale fermentation processes to produce 7-ACA, followed by chemical synthesis to attach the side chain. The final product is then purified and crystallized to obtain the hydrate form .

Chemical Reactions Analysis

Types of Reactions

Cefadroxil hydrate undergoes various chemical reactions, including:

Hydrolysis: The β-lactam ring can be hydrolyzed by β-lactamases, leading to the inactivation of the antibiotic.

Oxidation and Reduction: These reactions can modify the side chains, affecting the compound’s activity and stability.

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of β-lactamase enzymes.

Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide.

Reduction: Often involves reducing agents such as sodium borohydride.

Major Products Formed

Hydrolysis: Produces inactive metabolites.

Oxidation and Reduction: Leads to various modified forms of the compound, which may have altered antibacterial properties.

Scientific Research Applications

Pharmacokinetics and Drug Metabolism Studies

Cefadroxil-d4 hydrate serves as a valuable tool in understanding the pharmacokinetics of cephalosporin antibiotics. The presence of deuterium allows researchers to trace the compound's metabolic pathways and assess how modifications in molecular structure influence its behavior within biological systems.

- Case Study : A study utilized deuterated antibiotics to investigate the metabolic stability and degradation pathways in liver microsomes, revealing insights into how structural changes affect drug metabolism.

Cefadroxil-d4 hydrate is also explored for its role in developing new drug formulations, particularly those aimed at improving solubility and bioavailability.

- Case Study : Research has shown that incorporating deuterated forms of drugs can lead to improved solubility profiles, which is critical for oral administration.

Environmental Applications

Deuterated compounds like BL-S 578 (hydrate) are used in environmental studies to trace the fate of pharmaceuticals in ecosystems. This application helps assess the environmental impact of antibiotic residues.

- Case Study : A study tracked the degradation of cefadroxil in wastewater treatment plants using deuterated tracers, providing insights into removal efficiencies and potential environmental risks.

Mechanism of Action

Cefadroxil hydrate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Research Findings and Clinical Relevance

Clinical Development

Contradictions and Limitations

- erroneously lists a conflicting CAS number (50370-12-2) for BL-S 578, likely a database error, as multiple sources confirm CAS 66592-87-8 .

Biological Activity

BL-S 578, also known as Cefadroxil hydrate, is a first-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity. This compound has garnered attention for its effectiveness against various bacterial infections and its pharmacological properties. This article delves into the biological activity of BL-S 578, highlighting its mechanism of action, efficacy in clinical settings, and relevant research findings.

Cefadroxil functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition disrupts cell wall integrity, leading to cell lysis and death. The effectiveness of BL-S 578 against both Gram-positive and some Gram-negative bacteria makes it a versatile option in treating infections.

Antibacterial Spectrum

BL-S 578 demonstrates activity against a variety of pathogens, including:

- Gram-positive bacteria : Streptococcus pneumoniae, Staphylococcus aureus (methicillin-sensitive strains)

- Gram-negative bacteria : Escherichia coli, Proteus mirabilis

The compound is particularly noted for its effectiveness in treating urinary tract infections (UTIs) and skin infections caused by susceptible organisms.

Clinical Efficacy

Research studies have evaluated the clinical efficacy of Cefadroxil hydrate in various settings. Key findings include:

- Urinary Tract Infections : A study involving patients with uncomplicated UTIs showed that treatment with Cefadroxil resulted in significant clinical improvement and bacteriological eradication rates exceeding 90% .

- Skin and Soft Tissue Infections : In a randomized controlled trial, Cefadroxil demonstrated comparable efficacy to other antibiotics in treating skin infections, with a favorable safety profile .

Pharmacokinetics

Cefadroxil is well-absorbed when administered orally, with peak plasma concentrations occurring within 1 to 2 hours post-dose. The drug exhibits a half-life conducive to once or twice daily dosing, making it convenient for outpatient treatment regimens.

| Pharmacokinetic Parameter | Value |

|---|---|

| Bioavailability | ~90% |

| Peak Plasma Concentration | 15-30 µg/mL |

| Half-life | 1-2 hours |

| Volume of Distribution | 0.25 L/kg |

Case Studies and Research Findings

Several case studies have illustrated the practical applications of BL-S 578:

- Case Study on UTI Treatment :

- Pediatric Use in Skin Infections :

Safety Profile

Cefadroxil is generally well-tolerated; however, potential side effects include gastrointestinal disturbances (nausea, diarrhea), allergic reactions (rash, anaphylaxis), and transient liver enzyme elevations. Monitoring is recommended during prolonged therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.